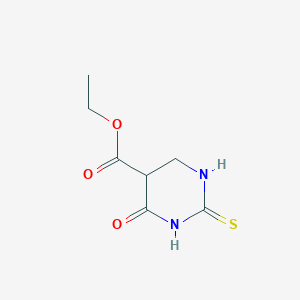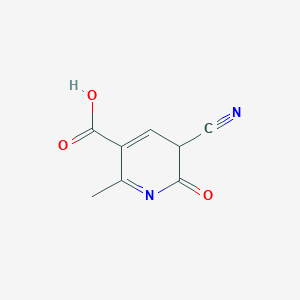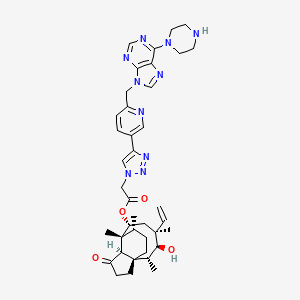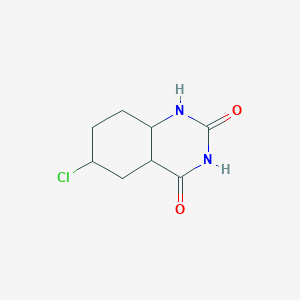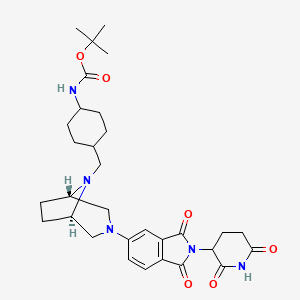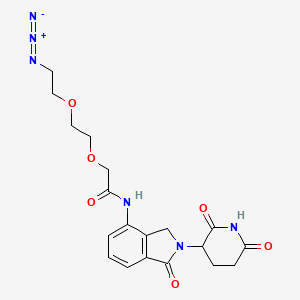
Lenalidomide-acetamido-O-PEG1-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-COCH-PEG2-azido is a synthesized E3 ligase ligand-linker conjugate that incorporates the Lenalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-COCH-PEG2-azido involves multiple steps. Initially, Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . This intermediate is then coupled with a polyethylene glycol (PEG) linker and an azido group to form Lenalidomide-COCH-PEG2-azido .
Industrial Production Methods
Industrial production of Lenalidomide-COCH-PEG2-azido follows a scalable and green process. This involves the efficient reduction of the nitro group without the use of platinum group metals, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-COCH-PEG2-azido undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions to form triazoles.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction Reactions: Hydrogenation or other reducing agents like palladium on carbon (Pd/C) are used.
Major Products
Triazoles: Formed from the azido group through click chemistry.
Scientific Research Applications
Lenalidomide-COCH-PEG2-azido has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Lenalidomide-COCH-PEG2-azido exerts its effects by binding to
Properties
Molecular Formula |
C19H22N6O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChI Key |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
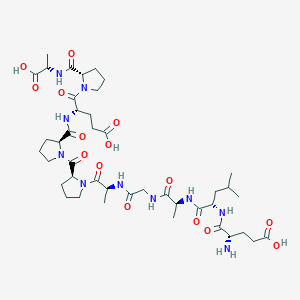
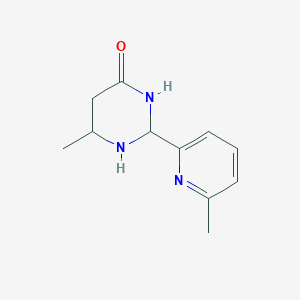

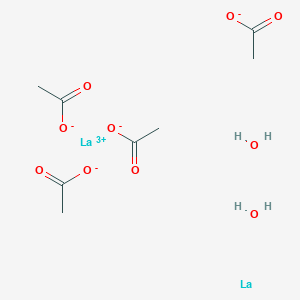
![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
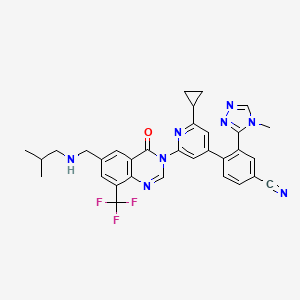
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
